molecular formula C6H7FN2O B11923032 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B11923032
M. Wt: 142.13 g/mol
InChI Key: CGEYVVOUPMVVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with hydrazines in the presence of a catalyst such as iodine . The reaction conditions often require mild temperatures and can be carried out in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

4-fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

InChI

InChI=1S/C6H7FN2O/c7-5-2-10-3-6-4(5)1-8-9-6/h1,5H,2-3H2,(H,8,9)

InChI Key

CGEYVVOUPMVVFO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)NN=C2)F

Origin of Product

United States

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